molecular formula C16H10Cl2N2O4S B14509920 3,3'-[Sulfanediylbis(methylene)]bis(6-chloro-1,3-benzoxazol-2(3H)-one) CAS No. 63316-08-5

3,3'-[Sulfanediylbis(methylene)]bis(6-chloro-1,3-benzoxazol-2(3H)-one)

Cat. No.: B14509920
CAS No.: 63316-08-5
M. Wt: 397.2 g/mol
InChI Key: KDZPONCLMLQYFN-UHFFFAOYSA-N
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Description

3,3’-[Sulfanediylbis(methylene)]bis(6-chloro-1,3-benzoxazol-2(3H)-one) is a complex organic compound characterized by its unique structure, which includes benzoxazole rings and sulfanediyl linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-[Sulfanediylbis(methylene)]bis(6-chloro-1,3-benzoxazol-2(3H)-one) typically involves the reaction of 6-chloro-1,3-benzoxazol-2(3H)-one with a sulfanediylbis(methylene) precursor. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3,3’-[Sulfanediylbis(methylene)]bis(6-chloro-1,3-benzoxazol-2(3H)-one) can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced benzoxazole derivatives.

    Substitution: Formation of methoxy-substituted benzoxazole derivatives.

Scientific Research Applications

3,3’-[Sulfanediylbis(methylene)]bis(6-chloro-1,3-benzoxazol-2(3H)-one) has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3,3’-[Sulfanediylbis(methylene)]bis(6-chloro-1,3-benzoxazol-2(3H)-one) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include the inhibition of microbial growth or the modulation of inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-[Sulfanediylbis(methylene)]bis(6-chloro-1,3-benzoxazol-2(3H)-one)
  • 4,4’-[Sulfanediylbis(methylene)]bis(6-chloro-1,3-benzoxazol-2(3H)-one)

Uniqueness

3,3’-[Sulfanediylbis(methylene)]bis(6-chloro-1,3-benzoxazol-2(3H)-one) is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

63316-08-5

Molecular Formula

C16H10Cl2N2O4S

Molecular Weight

397.2 g/mol

IUPAC Name

6-chloro-3-[(6-chloro-2-oxo-1,3-benzoxazol-3-yl)methylsulfanylmethyl]-1,3-benzoxazol-2-one

InChI

InChI=1S/C16H10Cl2N2O4S/c17-9-1-3-11-13(5-9)23-15(21)19(11)7-25-8-20-12-4-2-10(18)6-14(12)24-16(20)22/h1-6H,7-8H2

InChI Key

KDZPONCLMLQYFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)OC(=O)N2CSCN3C4=C(C=C(C=C4)Cl)OC3=O

Origin of Product

United States

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